CID 78066443
Description
CID 78066443 is a chemical compound cataloged in PubChem, a widely recognized repository for chemical information. The compound is associated with CIEO (a term undefined in the evidence but likely referring to a specific extract or fraction), as shown in the vacuum distillation analysis of CIEO fractions (Figure 1D) .
Properties
Molecular Formula |
Al7Hf2 |
|---|---|
Molecular Weight |
545.84 g/mol |
InChI |
InChI=1S/7Al.2Hf |
InChI Key |
DTYKAJRJFGPKKA-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Hf].[Hf] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78066443 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and controlled environments to ensure the desired chemical structure is obtained. Detailed protocols for the synthesis of such compounds often involve multiple steps, including purification and characterization to confirm the identity and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also incorporate advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
CID 78066443 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
CID 78066443 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in studies involving biological pathways and mechanisms.
Industry: It can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78066443 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context in which the compound is used, such as in a biological assay or therapeutic application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Analytical Comparisons
Figure 1 in provides a 2D structure of CID 78066443, though its exact classification (e.g., steroid, flavonoid, or alkaloid) remains unclear due to incomplete labeling. For comparison, lists compounds with defined structural classes, such as:
- Betulin derivatives : CID 72326 (betulin), CID 64971 (betulinic acid), and CID 10153267 (3-O-caffeoyl betulin) .
- Steroids : CID 6675 (taurocholic acid) and CID 12594 (DHEAS) .
If this compound is a triterpenoid (like betulin derivatives), its hydrophobicity and functional groups (e.g., hydroxyl or carboxyl moieties) could be compared to these analogs. For example, betulinic acid (CID 64971) is known for its anti-inflammatory properties, while 3-O-caffeoyl betulin (CID 10153267) exhibits enhanced solubility due to caffeoyl substitution .
Table 1: Structural and Analytical Comparison of this compound and Related Compounds
Methodological Comparisons in Analysis
This compound was analyzed using GC-MS (), a technique suitable for volatile or derivatized compounds. In contrast, betulin derivatives (e.g., CID 72326) and steroids (e.g., CID 12594) are often studied via LC-ESI-MS due to their higher molecular weights and polarity . For example, highlights the use of source-induced CID in LC-ESI-MS to differentiate isomers like ginsenoside Rf and pseudoginsenoside F11, a method that could be applied to this compound for structural elucidation .
Key Analytical Findings:
- CID Voltage Dependence : demonstrates that collision-induced dissociation (CID) voltage correlates with charge state and oligonucleotide length, which may influence this compound’s fragmentation patterns in MS/MS .

- Chromatographic Behavior : this compound’s presence in specific CIEO fractions (Figure 1D) suggests distinct chromatographic retention times compared to betulin derivatives, which elute later in reversed-phase LC due to higher hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

